N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction pathways: The compound may affect various cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-methyl-5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxamide
- N-benzyl-3-methyl-5-(N-(p-methoxyphenyl)sulfamoyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-benzyl-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3S/c1-13-8-10-16(11-9-13)23-27(25,26)19-17(14(2)21-22-19)18(24)20-12-15-6-4-3-5-7-15/h3-11,23H,12H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
IBMKNQYOXJFPMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
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